![molecular formula C17H26N2O2 B2910743 Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate CAS No. 1402666-94-7](/img/structure/B2910743.png)
Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate is a chemical compound with the CAS Number: 1402666-94-7 . It has a molecular weight of 290.41 . The IUPAC name for this compound is tert-butyl (2- (piperidin-4-yl)benzyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-14-6-4-5-7-15(14)13-8-10-18-11-9-13/h4-7,13,18H,8-12H2,1-3H3, (H,19,20) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is stored at room temperature . It appears as a powder .Mechanism of Action
Mode of Action
One study suggests that a similar compound shows strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria . The depolarization of the bacterial cytoplasmic membrane induced by the compound suggests a dissipation of the bacterial membrane potential as its mechanism of antibacterial action .
Biochemical Pathways
The compound’s potential to depolarize the bacterial cytoplasmic membrane suggests it may interact with pathways related to bacterial membrane potential and integrity .
Result of Action
A similar compound has been shown to exhibit strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria
Advantages and Limitations for Lab Experiments
The use of Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate as a protecting group has several advantages. It is stable, easy to handle, and can be selectively cleaved under mild conditions. However, it also has some limitations. The protecting group can be difficult to remove in some cases, and it may interfere with certain reactions.
Future Directions
There are several potential future directions for the use of Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate in scientific research. One area of interest is the development of new protecting groups with improved properties. Another area of interest is the use of this compound in the synthesis of complex molecules, such as natural products and pharmaceuticals. Additionally, this compound may have potential applications in the development of new materials and catalysts.
Synthesis Methods
The synthesis of Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate involves the reaction of tert-butyl chloroformate with N-[(2-piperidin-4-ylphenyl)methyl]amine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid.
Scientific Research Applications
Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate has been widely used in scientific research as a protecting group for amines. It is commonly used in the synthesis of peptides and other complex organic molecules. The protecting group is added to the amine to prevent unwanted reactions during the synthesis process. Once the synthesis is complete, the protecting group can be removed to reveal the desired product.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-14-6-4-5-7-15(14)13-8-10-18-11-9-13/h4-7,13,18H,8-12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTIREQIQMGVCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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